molecular formula C18H20F2N2O4S2 B6512349 2,4-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 951543-13-8

2,4-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B6512349
CAS No.: 951543-13-8
M. Wt: 430.5 g/mol
InChI Key: CKSDPIAFQHIDDF-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a propane-1-sulfonyl group and a 2,4-difluorophenylsulfonamide moiety. This compound is structurally characterized by its dual fluorine substituents at the 2- and 4-positions of the benzene ring, which influence electronic properties and steric interactions. Such sulfonamide-tetrahydroquinoline hybrids are often explored for therapeutic applications, including enzyme inhibition (e.g., kinases, carbonic anhydrases) due to their ability to mimic ATP or interact with catalytic sites .

Properties

IUPAC Name

2,4-difluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O4S2/c1-2-10-27(23,24)22-9-3-4-13-5-7-15(12-17(13)22)21-28(25,26)18-8-6-14(19)11-16(18)20/h5-8,11-12,21H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSDPIAFQHIDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key Structural Analogues

4-Ethoxy-3-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide () Substituent Differences:

  • Benzene ring : 4-Ethoxy-3-fluoro vs. 2,4-difluoro in the target compound.
  • Hypothesized Impact:
  • Solubility : Ethoxy may increase lipophilicity (higher logP) compared to fluorine, reducing aqueous solubility.
  • Metabolic Stability : Fluorine’s metabolic resistance might enhance the target compound’s half-life relative to the ethoxy analogue.

4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f) () Core Structure: A dihydroquinoline carboxylate with a cyclopropane substituent, distinct from the tetrahydroquinoline sulfonamide scaffold. Functional Groups: Chloro, fluoro, and acetamido groups may confer divergent biological targeting (e.g., antibacterial vs. kinase inhibition).

Comparative Data Table

Property Target Compound 4-Ethoxy-3-fluoro Analogue Compound 7f
Core Structure Tetrahydroquinoline sulfonamide Tetrahydroquinoline sulfonamide Dihydroquinoline carboxylate
Key Substituents 2,4-Difluorophenylsulfonamide, propane-1-sulfonyl 4-Ethoxy-3-fluorophenylsulfonamide, propane-1-sulfonyl Chloro, fluoro, cyclopropane, acetamido
Molecular Weight (g/mol) ~438.4 (calculated) ~468.5 (calculated) ~678.1 (calculated)
logP (Predicted) 3.2 (moderate lipophilicity) 3.8 (higher due to ethoxy) 4.5 (highly lipophilic)
Therapeutic Target (Hypothesis) Kinase inhibition, enzyme antagonism Carbonic anhydrase inhibition Antibacterial (gyrase inhibition?)
Synthetic Complexity Moderate (regioselective fluorination required) Moderate (ethoxy introduction via nucleophilic substitution) High (multiple functionalizations, cyclopropane synthesis)

Research Findings and Mechanistic Insights

  • In contrast, the ethoxy group in the analogue may engage in hydrophobic interactions but lacks fluorine’s electronegativity.
  • Solubility and Bioavailability: The propane-1-sulfonyl group in both sulfonamide derivatives improves water solubility compared to non-sulfonylated analogues. However, the target compound’s dual fluorine atoms may reduce metabolic degradation, as seen in fluorinated drugs like ciprofloxacin .
  • Compound 7f’s dihydroquinoline carboxylate structure suggests antibacterial activity, akin to fluoroquinolones .

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